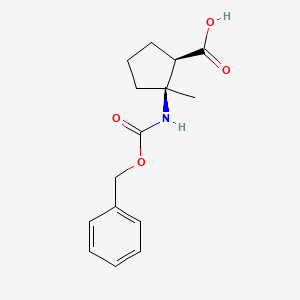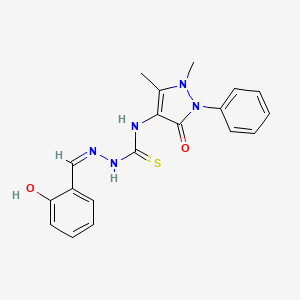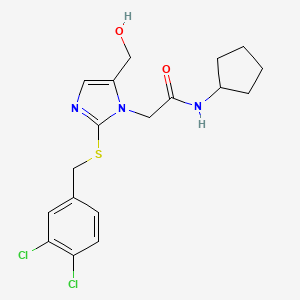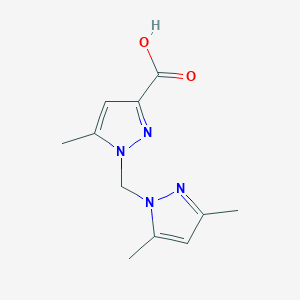
4-tert-Butyl-1,3-oxazole-2-carbaldehyde
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
4-tert-Butyl-1,3-oxazole-2-carbaldehyde is a chemical compound with the CAS Number: 1554112-75-2 . It has a molecular weight of 153.18 and its IUPAC name is 4-(tert-butyl)oxazole-2-carbaldehyde . It is typically stored at 4 degrees Celsius .
Molecular Structure Analysis
The InChI code for 4-tert-Butyl-1,3-oxazole-2-carbaldehyde is 1S/C8H11NO2/c1-8(2,3)6-5-11-7(4-10)9-6/h4-5H,1-3H3 . This indicates that the molecule consists of 8 carbon atoms, 11 hydrogen atoms, 1 nitrogen atom, and 2 oxygen atoms .Physical And Chemical Properties Analysis
4-tert-Butyl-1,3-oxazole-2-carbaldehyde is a powder . Its density is predicted to be 1.065±0.06 g/cm3 , and its boiling point is predicted to be 229.6±33.0 °C .Applications De Recherche Scientifique
Antimicrobial Activity: Oxazole derivatives exhibit antimicrobial properties against various pathogens. Researchers have synthesized and screened compounds containing oxazole scaffolds for their antibacterial and antifungal effects .
Anticancer Properties: Certain oxazole derivatives demonstrate promising anticancer activity. These compounds may interfere with cancer cell growth, proliferation, or metastasis .
Antitubercular Agents: Oxazole-based molecules have been investigated as potential antitubercular agents. Their structural modifications can enhance efficacy against Mycobacterium tuberculosis .
Anti-Inflammatory Effects: Some oxazole derivatives exhibit anti-inflammatory properties, making them relevant for conditions involving inflammation .
Antidiabetic and Antiobesity Applications: Researchers have explored oxazole compounds as potential antidiabetic and antiobesity agents. These molecules may influence glucose metabolism and adipogenesis .
Antioxidant Activity: Oxazole derivatives can act as antioxidants, protecting cells from oxidative stress and damage .
Materials Science and Optoelectronics
Beyond medicinal applications, oxazole derivatives find use in materials science and optoelectronics:
OLED Materials: The compound 4-tert-Butyl-1,3-oxazole-2-carbaldehyde has been incorporated into multifunctional biopolymer films for optoelectronic applications. These films, known for their OLED (organic light-emitting diode) properties, demonstrate potential in photonics and displays .
Organic Synthesis and Building Blocks
Oxazole derivatives serve as valuable building blocks in organic synthesis. For instance:
Piperazine Derivatives: N-Boc piperazine and its derivatives, including tert-butyl-substituted compounds, play a crucial role in the synthesis of various organic compounds such as amides, sulphonamides, and Mannich bases .
Tetrazole-Containing Compounds: The synthesis of tetrazole-containing buta-1,3-diynes using tert-butyl-substituted oxazole derivatives provides access to novel five-membered heterocycles. These compounds have applications in the development of conductive and high-energy polymers .
Safety and Hazards
This compound is classified under the GHS07 pictogram . The hazard statements associated with it are H315, H319, and H335 , which indicate that it can cause skin irritation, serious eye irritation, and may cause respiratory irritation . Precautionary measures include avoiding breathing dust/fume/gas/mist/vapors/spray and washing thoroughly after handling .
Propriétés
IUPAC Name |
4-tert-butyl-1,3-oxazole-2-carbaldehyde |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H11NO2/c1-8(2,3)6-5-11-7(4-10)9-6/h4-5H,1-3H3 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FTTBGIMRQZUHII-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)C1=COC(=N1)C=O |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H11NO2 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
153.18 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
4-tert-Butyl-1,3-oxazole-2-carbaldehyde | |
CAS RN |
1554112-75-2 |
Source


|
| Record name | 4-tert-butyl-1,3-oxazole-2-carbaldehyde | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![N-[(2-Ethylpyrazol-3-yl)methyl]prop-2-enamide](/img/structure/B2395304.png)
![N-(2,6-dimethylphenyl)-3-[(4-methylphenyl)sulfonylamino]propanamide](/img/structure/B2395306.png)

![N-(2-methylbenzo[d]thiazol-5-yl)-4-((4-methylpiperidin-1-yl)sulfonyl)benzamide](/img/structure/B2395309.png)





![7-(tert-butyl)-3-isobutyl-1-methyloxazolo[2,3-f]purine-2,4(1H,3H)-dione](/img/structure/B2395320.png)

![N-(2-(3,5-dimethyl-1H-pyrazol-1-yl)ethyl)-N-(4-isopropylbenzo[d]thiazol-2-yl)propionamide](/img/structure/B2395324.png)

![Methyl 2-[(1-methyl-3-phenoxypyrazol-4-yl)amino]acetate](/img/structure/B2395327.png)